(2-Ethoxy-4-methylpyridin-3-yl)boronic acid
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Overview
Description
Mechanism of Action
Target of Action
The primary target of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its target through a process known as transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium catalyst . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to the advancement of organic chemistry and the development of new pharmaceuticals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are generally mild and tolerant of various functional groups, can affect the efficacy of the reaction . Additionally, the stability of the boronic acid reagent can be influenced by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid typically involves the reaction of 2-ethoxy-4-methylpyridine with a boron-containing reagent under specific conditions. One common method is the reaction of 2-ethoxy-4-methylpyridine with boronic acid or boronic ester in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-4-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
(2-Ethoxy-4-methylpyridin-3-yl)boronic acid has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: Investigated for its potential as a protease inhibitor and other biological activities.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid derivative in organic synthesis.
4-Methylphenylboronic Acid: Similar in structure but lacks the ethoxy group, affecting its reactivity and applications.
2-Ethoxyphenylboronic Acid: Similar in structure but lacks the methyl group, affecting its reactivity and applications.
Uniqueness
(2-Ethoxy-4-methylpyridin-3-yl)boronic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. The presence of both ethoxy and methyl groups on the pyridine ring enhances its solubility and stability, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
(2-ethoxy-4-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)6(2)4-5-10-8/h4-5,11-12H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEMDUDOXFSVOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OCC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694417 |
Source
|
Record name | (2-Ethoxy-4-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-61-3 |
Source
|
Record name | (2-Ethoxy-4-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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